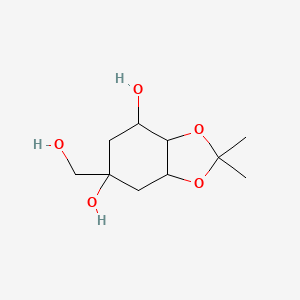
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol is a complex organic compound characterized by its unique hexahydrobenzo[d][1,3]dioxole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the hexahydrobenzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Functional group modifications: Adjustments to the hydroxymethyl and dimethyl groups through various organic reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to improve yield and efficiency.
Continuous flow processes: To ensure consistent quality and scalability.
Purification techniques: Such as crystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Could produce alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Study of reaction mechanisms: Provides insights into the behavior of similar compounds in various reactions.
Biology
Biochemical studies: Investigated for its interactions with enzymes or other biological molecules.
Metabolic pathways: Explored for its role in metabolic processes or as a potential biomarker.
Medicine
Drug development:
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material science: Used in the development of new materials with specific properties.
Catalysis: Investigated for its potential as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol exerts its effects involves:
Molecular targets: Interaction with specific enzymes or receptors.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol: Unique due to its specific stereochemistry and functional groups.
Other hexahydrobenzo[d][1,3]dioxole derivatives: Similar structures but with different substituents or stereochemistry.
Uniqueness
Stereochemistry: The specific arrangement of atoms in (3aS,4R,6R,7aR)-6-(Hydroxymethyl)-2,2-dimethylhexahydrobenzo[d][1,3]dioxole-4,6-diol contributes to its unique properties.
Functional groups: The presence of multiple hydroxyl groups and a hydroxymethyl group distinguishes it from other compounds.
Propriétés
Formule moléculaire |
C10H18O5 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-1,3-benzodioxole-4,6-diol |
InChI |
InChI=1S/C10H18O5/c1-9(2)14-7-4-10(13,5-11)3-6(12)8(7)15-9/h6-8,11-13H,3-5H2,1-2H3 |
Clé InChI |
CZCDWUBGKAXDNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC2CC(CC(C2O1)O)(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















